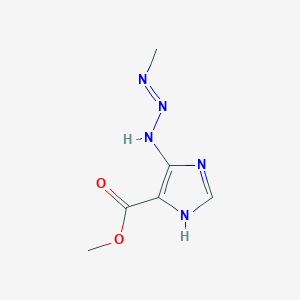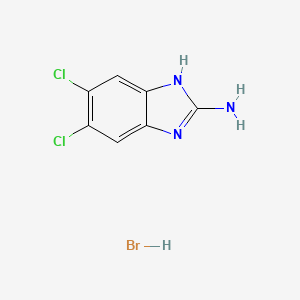
9,10-Dihydrophenanthrene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-9-carboxylic acid can be achieved through the photofixation of carbon dioxide. This involves the irradiation of phenanthrene in the presence of various amines and carbon dioxide in solvents such as dimethyl sulphoxide or dimethylformamide. The reaction yields this compound with conversions up to 55% .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as quinones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Various substituents can be introduced into the phenanthrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Halogenated or nitro-substituted phenanthrene compounds.
Aplicaciones Científicas De Investigación
9,10-Dihydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 9,10-Dihydrophenanthrene-9-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have shown activity towards the inhibition of the SARS-CoV-2 3CLpro enzyme, which is crucial for the replication of the virus. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and preventing viral proliferation .
Comparación Con Compuestos Similares
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has similar structural features but includes hydroxyl groups at the 9 and 10 positions.
9,10-Phenanthrenequinone: An oxidized form of phenanthrene with quinone functionalities.
Uniqueness: 9,10-Dihydrophenanthrene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and potential for bioorthogonal reactions. This makes it particularly valuable in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
2222-30-2 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
9,10-dihydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17) |
Clave InChI |
MOXWGTRDIRKZTH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















